5-Acetyl-2-chloro-6-methylnicotinonitrile
Description
BenchChem offers high-quality 5-Acetyl-2-chloro-6-methylnicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Acetyl-2-chloro-6-methylnicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-acetyl-2-chloro-6-methylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-5-8(6(2)13)3-7(4-11)9(10)12-5/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRSEFHIDZKEAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)Cl)C#N)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363076 | |
| Record name | 5-acetyl-2-chloro-6-methylnicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121348-15-0 | |
| Record name | 5-acetyl-2-chloro-6-methylnicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Acetyl-2-chloro-6-methylnicotinonitrile (CAS 121348-15-0): Synthesis, Characterization, and Application
Abstract: This technical guide provides a comprehensive overview of 5-Acetyl-2-chloro-6-methylnicotinonitrile (CAS No. 121348-15-0), a key heterocyclic building block in modern medicinal and agrochemical research. The document details the compound's physicochemical properties, outlines a plausible, expertly-derived synthetic pathway, and explores its chemical reactivity. Furthermore, it covers essential analytical characterization techniques, including predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS), and proposes a robust method for purity assessment via High-Performance Liquid Chromatography (HPLC). Safety protocols and handling guidelines are also discussed. This guide is intended for researchers, scientists, and drug development professionals who are looking to leverage the unique chemical functionalities of this versatile intermediate in their synthetic endeavors.
Introduction: The Strategic Importance of Substituted Pyridines
The pyridine scaffold is a cornerstone of heterocyclic chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] The strategic placement of diverse functional groups on the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity and physical characteristics. 5-Acetyl-2-chloro-6-methylnicotinonitrile is a prime example of a highly functionalized pyridine derivative, offering multiple points for chemical modification.[2] Its unique arrangement of an acetyl group, a chloro substituent, a methyl group, and a nitrile moiety makes it a valuable intermediate for the synthesis of complex molecular architectures.[2] This guide aims to serve as a detailed technical resource for scientists working with this compound.
Physicochemical and Safety Data
A thorough understanding of a compound's physical properties and safety profile is paramount for its effective and safe use in a laboratory setting.
Physical and Chemical Properties
The key physicochemical properties of 5-Acetyl-2-chloro-6-methylnicotinonitrile are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 121348-15-0 | [3] |
| Molecular Formula | C₉H₇ClN₂O | [3] |
| Molecular Weight | 194.62 g/mol | [3] |
| Appearance | White to off-white solid (predicted) | |
| Melting Point | 81-83 °C | [3] |
| SMILES | CC(=O)C1=CC(C#N)=C(Cl)N=C1C | [2] |
| MDL Number | MFCD01315263 | [3] |
Safety and Handling
5-Acetyl-2-chloro-6-methylnicotinonitrile is classified as an irritant.[3] Based on data for structurally similar compounds, the following GHS hazard statements are likely applicable.[4]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.
-
Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.
-
Spill Management: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal.
Proposed Synthesis and Mechanistic Rationale
Proposed Synthetic Pathway
The proposed synthesis involves a multi-component reaction to form a dihydropyridine intermediate, followed by oxidation and chlorination.
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. a2bchem.com [a2bchem.com]
- 3. matrixscientific.com [matrixscientific.com]
- 4. 6-Chloro-2-methylnicotinonitrile | C7H5ClN2 | CID 12387737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents [patents.google.com]
An In-depth Technical Guide to the Solubility Profile of 5-Acetyl-2-chloro-6-methylnicotinonitrile
Foreword: Charting the Course for a Novel Nicotinonitrile Derivative
5-Acetyl-2-chloro-6-methylnicotinonitrile stands as a versatile heterocyclic compound, presenting significant potential as a building block in the synthesis of novel pharmaceuticals and agrochemicals.[1] Its unique molecular architecture, featuring acetyl, chloro, and cyano functionalities on a pyridine core, offers a rich landscape for chemical modification and exploration.[1] As with any compound of interest in drug discovery and development, a thorough understanding of its physicochemical properties is paramount. Among these, solubility is a critical determinant of a compound's formulation, bioavailability, and ultimately, its therapeutic efficacy.
This guide provides a comprehensive framework for characterizing the solubility profile of 5-Acetyl-2-chloro-6-methylnicotinonitrile. Moving beyond a mere compilation of data, this document serves as a methodological roadmap, detailing the requisite experimental protocols, the underlying scientific principles, and the critical safety considerations. Our objective is to empower researchers to generate robust and reliable solubility data, thereby accelerating the journey from laboratory curiosity to tangible application.
Molecular Characterization and Predicted Physicochemical Properties
A foundational understanding of the molecular structure of 5-Acetyl-2-chloro-6-methylnicotinonitrile allows for initial predictions of its solubility behavior. The presence of a polar pyridine ring and an acetyl group suggests potential for hydrogen bonding, which may confer some degree of aqueous solubility. Conversely, the chloro and methyl groups, along with the overall aromatic system, contribute to its lipophilic character, suggesting solubility in organic solvents.
Table 1: Predicted Physicochemical Properties of 5-Acetyl-2-chloro-6-methylnicotinonitrile and Related Structures
| Property | 5-Acetyl-2-chloro-6-methylnicotinonitrile (Predicted) | 2-Chloro-5-methylnicotinonitrile[2] | 6-Chloro-2-methylnicotinonitrile[3] |
| Molecular Formula | C₉H₇ClN₂O | C₇H₅ClN₂ | C₇H₅ClN₂ |
| Molecular Weight | ~194.62 g/mol | 152.58 g/mol | 152.58 g/mol |
| XLogP3 | ~2.0 - 2.5 | 1.9 | 1.9 |
| Hydrogen Bond Donors | 0 | 0 | 0 |
| Hydrogen Bond Acceptors | 3 (N in pyridine, N in nitrile, O in acetyl) | 2 | 2 |
Note: The properties for the target compound are estimations based on its structure and data from similar compounds. Experimental verification is essential.
The predicted XLogP3 value, a measure of lipophilicity, suggests that 5-Acetyl-2-chloro-6-methylnicotinonitrile will exhibit moderate solubility in nonpolar organic solvents and limited solubility in aqueous media. The presence of multiple hydrogen bond acceptors may enhance its solubility in polar aprotic solvents.
Establishing a Robust Experimental Framework for Solubility Determination
A definitive solubility profile requires rigorous experimental investigation. The following section details the gold-standard methodologies for determining the thermodynamic solubility of 5-Acetyl-2-chloro-6-methylnicotinonitrile.
The Shake-Flask Method: The Cornerstone of Thermodynamic Solubility Measurement
The shake-flask method is widely regarded as the most reliable technique for determining equilibrium solubility.[4] This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is achieved, at which point the concentration of the dissolved compound in the supernatant is quantified.
Experimental Protocol: Shake-Flask Solubility Determination
-
Preparation: Add an excess amount of crystalline 5-Acetyl-2-chloro-6-methylnicotinonitrile to a series of vials, each containing a precise volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO)). Ensure enough solid is present to maintain a saturated solution with visible excess solid after equilibration.[4]
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[5][6] The time to reach equilibrium can vary and should be confirmed by taking measurements at different time points until the concentration plateaus.[4]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.22 µm PVDF) is recommended to remove any fine particulates.
-
Quantification: Analyze the concentration of 5-Acetyl-2-chloro-6-methylnicotinonitrile in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[7] Prepare a calibration curve with known concentrations of the compound to ensure accurate quantification.[5]
Diagram 1: Workflow for Shake-Flask Solubility Determination
Caption: The logical progression from pKa determination to establishing a full pH-solubility profile.
Data Presentation and Interpretation
The results of the solubility studies should be compiled into clear and concise tables to facilitate comparison and interpretation.
Table 2: Solubility of 5-Acetyl-2-chloro-6-methylnicotinonitrile in Common Solvents at 25°C (Hypothetical Data)
| Solvent | Solubility (mg/mL) | Solubility (µM) | Classification |
| Water (pH 7.0) | < 0.1 | < 514 | Sparingly Soluble |
| PBS (pH 7.4) | < 0.1 | < 514 | Sparingly Soluble |
| 0.1 M HCl (pH 1.0) | 0.5 - 1.0 | 2570 - 5140 | Slightly Soluble |
| Ethanol | 10 - 20 | 51400 - 102800 | Soluble |
| Methanol | 5 - 15 | 25700 - 77100 | Soluble |
| Acetonitrile | 2 - 8 | 10280 - 41120 | Sparingly Soluble |
| DMSO | > 50 | > 257000 | Freely Soluble |
Note: This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.
Safety and Handling Considerations
As a nicotinonitrile derivative, 5-Acetyl-2-chloro-6-methylnicotinonitrile contains a cyano group and requires careful handling to mitigate risks.
Core Safety Protocols:
-
Engineering Controls: All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors. [8][9]* Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles (or a face shield if there is a splash hazard), and chemical-resistant gloves (nitrile or neoprene are recommended). [10]* Incompatible Materials: Keep the compound away from strong acids, as this can lead to the generation of highly toxic hydrogen cyanide gas. [9]Store separately from incompatible chemicals. [8]* Waste Disposal: All waste containing 5-Acetyl-2-chloro-6-methylnicotinonitrile should be treated as hazardous waste and disposed of in accordance with institutional and local regulations. Cyanide-containing waste streams should be kept separate. [11]* Emergency Procedures: Ensure that an emergency safety shower and eyewash station are readily accessible. [9]All personnel working with this compound should be familiar with the appropriate emergency response procedures for cyanide exposure.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to characterizing the solubility profile of 5-Acetyl-2-chloro-6-methylnicotinonitrile. By systematically applying the detailed protocols for shake-flask analysis and potentiometric titration, researchers can generate the high-quality data necessary to advance their research and development objectives. A thorough understanding of the solubility in both aqueous and organic media, as well as its pH-dependency, will provide invaluable insights for formulation development, pharmacokinetic studies, and the overall assessment of this promising compound's potential.
References
-
BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]
-
University of California, Los Angeles. Lab Safety Guideline: Cyanide. [Link]
-
El-Sayed, W. A., et al. (2012). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Archiv der Pharmazie, 345(7), 558-568. [Link]
-
Klamt, A., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry, 92(13), 8963-8969. [Link]
-
National Institute of Environmental Health Sciences. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]
-
Massachusetts Institute of Technology. (2015). Laboratory Use of Cyanide Salts Safety Guidelines. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12387734, 2-Chloro-5-methylnicotinonitrile. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12387737, 6-Chloro-2-methylnicotinonitrile. [Link]
-
Fako, E., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 899-901. [Link]
-
United States Pharmacopeia. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
-
Al-Suwaidan, I. A., et al. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Molecules, 28(1), 1. [Link]
-
Organic Syntheses. 2-chloronicotinonitrile. [Link]
-
European Centre for Ecotoxicology and Toxicology of Chemicals. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]
-
Abumelha, H. M. A. (2020). Synthesis and antioxidant assay of new nicotinonitrile analogues clubbed thiazole, pyrazole and/or pyridine ring systems. Journal of Heterocyclic Chemistry, 57(3), 1266-1277. [Link]
-
Chemistry LibreTexts. 2.2: Solubility Lab. [Link]
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]
-
University of California, Santa Barbara. (2018). SOP for the safe use of cyanide compounds. [Link]
-
Abdel-Aziz, A. A. M., et al. (2020). Design, Green Synthesis, and Anticancer Activity of Novel Nicotinonitrile Derivatives. Russian Journal of General Chemistry, 90(11), 2235-2248. [Link]
-
Yildirim, E., & Tirez, E. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 856-862. [Link]
-
University of Chicago. LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide. [Link]
-
Lund University. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. In: Faller, B., Testa, B. (eds) Physicochemical and Computational Tools in Drug Discovery. Methods and Principles in Medicinal Chemistry, vol 55. Wiley-VCH. [Link]
-
Stanford University. Information on Cyanide Compounds. [Link]
-
Al-Abdullah, E. S., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 7(12), 10397-10414. [Link]
-
University of Technology, Jamaica. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
Quora. How do you perform the shake flask method to determine solubility?. [Link]
-
Al-Ostoot, F. H., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Scientific Reports, 14(1), 6463. [Link]
Sources
- 1. a2bchem.com [a2bchem.com]
- 2. 2-Chloro-5-methylnicotinonitrile | C7H5ClN2 | CID 12387734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Chloro-2-methylnicotinonitrile | C7H5ClN2 | CID 12387737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. bioassaysys.com [bioassaysys.com]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. enamine.net [enamine.net]
- 8. lsuhsc.edu [lsuhsc.edu]
- 9. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 10. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 11. uthsc.edu [uthsc.edu]
5-Acetyl-2-chloro-6-methylnicotinonitrile material safety data sheet
An In-Depth Technical Guide to the Safe Handling of 5-Acetyl-2-chloro-6-methylnicotinonitrile
Authored by: A Senior Application Scientist
Introduction: 5-Acetyl-2-chloro-6-methylnicotinonitrile, a substituted pyridine derivative, is a versatile building block in modern medicinal and agrochemical research.[1] Its unique molecular architecture, featuring acetyl, chloro, and nitrile functional groups, makes it a valuable intermediate for synthesizing a diverse range of complex molecules.[1] As with any specialized chemical reagent, a thorough understanding of its properties and potential hazards is paramount for ensuring laboratory safety and experimental integrity. This guide provides a comprehensive overview of the material safety data for 5-Acetyl-2-chloro-6-methylnicotinonitrile, compiled from available data sources to support researchers, scientists, and drug development professionals in its safe handling and application.
It is important to note that this document is a technical synthesis of information from various chemical suppliers and databases, as a comprehensive, single Material Safety Data Sheet (MSDS) from a primary manufacturer or regulatory body was not publicly available at the time of writing. Therefore, the information herein should be used in conjunction with institutional safety protocols and a thorough risk assessment before commencing any experimental work.
Chemical Identification and Physicochemical Properties
A precise understanding of a compound's identity and physical characteristics is the foundation of safe laboratory practice.
| Identifier | Value | Source |
| Chemical Name | 5-Acetyl-2-chloro-6-methylnicotinonitrile | A2B Chem[1] |
| CAS Number | 121348-15-0 | A2B Chem[1], Matrix Scientific[2] |
| Molecular Formula | C9H7ClN2O | A2B Chem[1], Matrix Scientific[2] |
| Molecular Weight | 194.62 g/mol | Matrix Scientific[2] |
| MDL Number | MFCD01315263 | A2B Chem[1], Matrix Scientific[2] |
| Melting Point | 81-83°C | Matrix Scientific[2] |
| Appearance | Light yellow powder/solid (inferred from similar compounds) | Thermo Fisher Scientific[3] |
| Odor | No information available, likely odorless | Thermo Fisher Scientific[3] |
| Solubility | No data available | ECHEMI[4] |
Hazard Identification and GHS Classification
Based on available supplier information, 5-Acetyl-2-chloro-6-methylnicotinonitrile is classified as an irritant.[2] The Globally Harmonized System (GHS) classifications provided by some suppliers indicate the following hazards:
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.
It is crucial to handle this compound with the necessary precautions to avoid direct contact. While comprehensive toxicological data is not available, the presence of the nitrile group and the chlorinated pyridine ring suggests that caution should be exercised to prevent inhalation and ingestion as well.
Safe Handling and Personal Protective Equipment (PPE)
A proactive approach to safety through proper handling procedures and the use of appropriate PPE is essential.
Engineering Controls
-
Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhaling any dust or aerosols.[5][6]
-
Eyewash and Safety Shower: An eyewash station and safety shower must be readily accessible in the immediate work area.[6]
Personal Protective Equipment (PPE) Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE when handling 5-Acetyl-2-chloro-6-methylnicotinonitrile.
Caption: Workflow for responding to a small-scale laboratory spill.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam. [3]* Specific Hazards: Thermal decomposition may produce irritating and toxic gases, including nitrogen oxides, carbon oxides, and hydrogen chloride. [7]* Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. [6]
Toxicological Information
Disposal Considerations
Chemical waste must be disposed of in accordance with federal, state, and local regulations. Contact a licensed professional waste disposal service to dispose of this material. [8][9]Do not allow the material to enter drains or waterways.
References
-
Methyl 6-chloro-5-nitronicotinate. PubChem, National Library of Medicine.[Link]
-
6-Chloro-2-methylnicotinonitrile. PubChem, National Library of Medicine.[Link]
-
SAFETY DATA SHEET - 2-Hydroxy-6-methylnicotinic acid. Fisher Scientific.[Link]
-
5-bromo-2-nitropyridine Safety Data Sheet. Jubilant Ingrevia.[Link]
-
Material Safety Data Sheet - 2-Amino-3-bromo-5-nitropyridine. Cole-Parmer.[Link]
-
Safety Data Sheet: Acetonitrile. Carl ROTH.[Link]
-
NTP technical report on the toxicity studies of 2-Chloronitrobenzene and 4-Chloronitrobenzene. PubMed, National Library of Medicine.[Link]
-
2,6-Dichloro-4-methylnicotinonitrile. Chemsrc.[Link]
Sources
- 1. a2bchem.com [a2bchem.com]
- 2. matrixscientific.com [matrixscientific.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. echemi.com [echemi.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
A Comprehensive Technical Guide to the Reactivity and Synthetic Applications of 5-Acetyl-2-chloro-6-methylnicotinonitrile
Introduction
Overview of 5-Acetyl-2-chloro-6-methylnicotinonitrile: A Versatile Heterocyclic Building Block
5-Acetyl-2-chloro-6-methylnicotinonitrile is a highly functionalized pyridine derivative that has emerged as a valuable and versatile building block in synthetic organic chemistry. Its unique arrangement of reactive sites—a nucleophilically susceptible chloro group, an electrophilic acetyl moiety, and a transformable nitrile group—positions it as a strategic precursor for a diverse array of complex heterocyclic systems. The electron-deficient nature of the pyridine ring, further accentuated by the electron-withdrawing acetyl and nitrile substituents, governs its reactivity, making it a prime substrate for nucleophilic aromatic substitution (SNAr) reactions. This guide provides an in-depth exploration of the core reactivity principles of this molecule and details field-proven protocols for its transformation into synthetically valuable products, with a particular focus on its applications in the development of pharmaceutical agents.
Physicochemical Properties
The key physicochemical properties of 5-Acetyl-2-chloro-6-methylnicotinonitrile are summarized below for easy reference.
| Property | Value | Source |
| CAS Number | 121348-15-0 | |
| Molecular Formula | C₉H₇ClN₂O | |
| Molecular Weight | 194.62 g/mol | |
| Appearance | Off-white to yellow solid | - |
| SMILES | CC(=O)C1=CC(C#N)=C(Cl)N=C1C | |
| MDL Number | MFCD01315263 |
Spectroscopic Data
While specific spectra are lot-dependent, the expected spectroscopic characteristics are as follows:
-
¹H NMR: Signals corresponding to the methyl protons of the acetyl group, the methyl group at the C6 position, and the aromatic proton on the pyridine ring.
-
¹³C NMR: Resonances for the two methyl carbons, the acetyl carbonyl carbon, the nitrile carbon, and the carbons of the pyridine ring.
-
IR Spectroscopy: Characteristic absorption bands for the C=O stretch of the acetyl group, the C≡N stretch of the nitrile group, and C-Cl stretching.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight, with a characteristic M+2 isotopic pattern due to the presence of chlorine.
Core Reactivity Principles: An Electron-Deficient Pyridine System
Electronic Landscape of the Molecule: Influence of Substituents
The reactivity of 5-Acetyl-2-chloro-6-methylnicotinonitrile is dominated by the electronic properties of the pyridine ring and its substituents. The nitrogen atom in the pyridine ring is inherently electron-withdrawing, reducing the electron density of the aromatic system compared to benzene. This effect is significantly amplified by the presence of the strongly electron-withdrawing acetyl (-COCH₃) and nitrile (-CN) groups at the C5 and C3 positions, respectively. This pronounced electron deficiency has two major consequences:
-
Activation towards Nucleophilic Attack: The C2 and C4 positions of the pyridine ring are rendered highly electrophilic and susceptible to attack by nucleophiles. The presence of a good leaving group, chloride, at the C2 position makes this site the primary target for nucleophilic aromatic substitution (SNAr) reactions.
-
Deactivation towards Electrophilic Attack: The pyridine ring is strongly deactivated towards electrophilic aromatic substitution. Reactions such as nitration or Friedel-Crafts acylation are generally not feasible under standard conditions.
The methyl group at the C6 position has a mild electron-donating effect through hyperconjugation, but this is largely overshadowed by the powerful electron-withdrawing effects of the other substituents and the ring nitrogen.
Visualization of Reactivity Sites
The following diagram illustrates the key reactive sites and the overall electronic nature of the molecule, which dictates its chemical behavior.
Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
The most prominent reaction of 5-Acetyl-2-chloro-6-methylnicotinonitrile is the displacement of the C2-chloride by a variety of nucleophiles. This proceeds through a nucleophilic aromatic substitution (SNAr) mechanism.
Mechanistic Insights into SNAr on 2-Chloropyridines
The SNAr reaction on electron-deficient 2-chloropyridines is classically depicted as a two-step addition-elimination process.[1]
-
Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electronegative nitrogen atom of the pyridine ring and the electron-withdrawing substituents, which stabilizes the intermediate and facilitates its formation.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride leaving group, yielding the substituted product.
While the stepwise mechanism is a useful model, recent computational and experimental studies suggest that for many SNAr reactions, particularly on heteroaromatics with good leaving groups like chloride, the mechanism may be concerted, where the bond formation and bond breaking occur in a single transition state.[2]
Synthesis of Pyrazolo[3,4-b]pyridines via Reaction with Hydrazines
A synthetically powerful transformation of 5-Acetyl-2-chloro-6-methylnicotinonitrile is its reaction with hydrazine hydrate or substituted hydrazines. This reaction proceeds via an initial SNAr followed by an intramolecular cyclization to afford highly valuable pyrazolo[3,4-b]pyridine scaffolds. These scaffolds are prevalent in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including kinase inhibition and anticancer properties.[3][4]
The reaction is a domino sequence. First, the hydrazine acts as a nucleophile, displacing the chloride at the C2 position. The resulting 2-hydrazinylpyridine intermediate then undergoes an intramolecular cyclization, where the terminal nitrogen of the hydrazine moiety attacks the electrophilic carbonyl carbon of the acetyl group. Subsequent dehydration yields the aromatic pyrazolo[3,4-b]pyridine ring system.
This protocol is adapted from established procedures for the synthesis of pyrazolopyridines from 2-chloronicotinonitriles.[5]
-
Materials:
-
5-Acetyl-2-chloro-6-methylnicotinonitrile (1.0 eq)
-
Hydrazine hydrate (80% solution, 1.5 eq)
-
Ethanol or n-Butanol
-
Reflux condenser and magnetic stirrer
-
-
Procedure:
-
To a solution of 5-Acetyl-2-chloro-6-methylnicotinonitrile (1.0 g, 5.14 mmol) in ethanol (20 mL) in a round-bottom flask, add hydrazine hydrate (0.48 mL, 7.71 mmol) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 10 mL) and then with diethyl ether (10 mL).
-
Dry the product under vacuum to yield the 5-acetyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile as a solid.
-
-
Self-Validation: The protocol is considered complete upon the disappearance of the starting material as monitored by TLC. The identity and purity of the product can be confirmed by melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry.
| Compound | Molecular Formula | MW ( g/mol ) | Expected ¹H NMR Signals (DMSO-d₆) |
| 5-Acetyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile | C₁₀H₈N₄O | 200.20 | δ 13.5-14.5 (br s, 1H, NH), 8.5-8.7 (s, 1H, Ar-H), 2.6-2.8 (s, 3H, CH₃), 2.5-2.7 (s, 3H, COCH₃) |
Synthesis of Tetrazolopyridines via Reaction with Azides
The reaction with sodium azide provides a route to tetrazolo[1,5-a]pyridines, another important heterocyclic motif in medicinal chemistry. This transformation involves an SNAr reaction followed by an intramolecular cyclization of the resulting 2-azidopyridine intermediate onto the nitrile group. However, a more common reaction of the nitrile group itself with azide is discussed in section 5.1. The direct displacement of the chloride followed by cyclization onto the nitrile is a known pathway for related 2-chloronicotinonitriles.[6]
Transformations of the C5-Acetyl Group
The acetyl group at the C5 position offers a handle for further molecular elaboration through reactions characteristic of methyl ketones.
The Willgerodt-Kindler Reaction: Synthesis of Pyridylacetic Acid Derivatives
The Willgerodt-Kindler reaction is a classical method for converting aryl methyl ketones into arylacetamides and the corresponding carboxylic acids.[7] This reaction involves heating the ketone with sulfur and a secondary amine, typically morpholine, to form a thioamide intermediate, which can then be hydrolyzed to the carboxylic acid. This provides a route to pyridylacetic acid derivatives, which are valuable synthons in pharmaceutical chemistry.[8]
The mechanism is complex but is generally understood to involve the following key steps:[9]
-
Formation of an enamine from the acetyl group and morpholine.
-
Reaction of the enamine with sulfur.
-
A series of rearrangements and oxidations that effectively migrate the carbonyl functionality to the terminal carbon of the original acetyl group.
-
Formation of a thioamide (the Kindler intermediate).
-
Hydrolysis of the thioamide to the corresponding carboxylic acid.
This protocol is a generalized procedure adapted from known Willgerodt-Kindler reactions on acetyl-heterocycles.[10]
-
Materials:
-
5-Acetyl-2-chloro-6-methylnicotinonitrile (1.0 eq)
-
Sulfur powder (2.5 eq)
-
Morpholine (3.0 eq)
-
Aqueous NaOH or HCl for hydrolysis and workup
-
Reflux condenser and magnetic stirrer
-
-
Procedure:
-
In a round-bottom flask, combine 5-Acetyl-2-chloro-6-methylnicotinonitrile (1.0 g, 5.14 mmol), sulfur (0.41 g, 12.85 mmol), and morpholine (1.34 mL, 15.42 mmol).
-
Heat the mixture to a gentle reflux (approx. 120-130 °C) and maintain for 12-16 hours. The reaction mixture will become dark and viscous.
-
Cool the reaction mixture to room temperature and add a 20% aqueous sodium hydroxide solution (20 mL).
-
Heat the mixture to reflux for an additional 6-8 hours to hydrolyze the intermediate thioamide.
-
Cool the mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to pH 2-3.
-
The crude product will precipitate. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure (2-chloro-3-cyano-6-methylpyridin-5-yl)acetic acid.
-
Chemistry of the C3-Nitrile Group
The nitrile group is a versatile functional group that can be converted into several other important moieties.
Conversion to 5-Substituted-1H-tetrazoles
The [3+2] cycloaddition of the nitrile group with an azide source, typically sodium azide in the presence of a Lewis acid or an ammonium salt, is a widely used method for the synthesis of 5-substituted-1H-tetrazoles.[11] Tetrazoles are considered bioisosteres of carboxylic acids and are prevalent in modern pharmaceuticals due to their favorable metabolic stability and ability to participate in hydrogen bonding.
The reaction involves the coordination of a Lewis acid (e.g., ZnCl₂) or a proton source to the nitrile nitrogen, which activates the nitrile towards nucleophilic attack by the azide anion. This is followed by an intramolecular cyclization to form the stable, aromatic tetrazole ring.
This protocol is based on well-established methods for tetrazole synthesis from nitriles.[12]
-
Materials:
-
5-Acetyl-2-chloro-6-methylnicotinonitrile (1.0 eq)
-
Sodium azide (NaN₃, 1.5 eq)
-
Zinc chloride (ZnCl₂, 1.2 eq) or Triethylammonium chloride (1.5 eq)
-
N,N-Dimethylformamide (DMF) or Toluene
-
Reflux condenser and magnetic stirrer
-
-
Procedure:
-
To a suspension of 5-Acetyl-2-chloro-6-methylnicotinonitrile (1.0 g, 5.14 mmol) in toluene (20 mL), add sodium azide (0.50 g, 7.71 mmol) and triethylammonium chloride (1.06 g, 7.71 mmol).
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 24-48 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and acidify with 2M HCl (aq) to pH 2-3 while stirring.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the desired tetrazole.
-
Hydrolysis to Nicotinamide and Nicotinic Acid Derivatives
The nitrile group can be hydrolyzed under acidic or basic conditions to the corresponding carboxamide (nicotinamide derivative) and further to the carboxylic acid (nicotinic acid derivative). The conditions for these transformations need to be carefully controlled to avoid undesired side reactions, such as hydrolysis of the C2-chloro group, especially under harsh basic conditions.
Synthetic Applications in Drug Discovery
The derivatives of 5-Acetyl-2-chloro-6-methylnicotinonitrile are of significant interest in drug discovery.
-
Pyrazolo[3,4-b]pyridines: As mentioned, this scaffold is a "privileged structure" in medicinal chemistry. Numerous compounds containing this core have been investigated as inhibitors of various protein kinases, including cyclin-dependent kinases (CDKs), and have shown potent anticancer activity.[4]
-
Tetrazole-containing Compounds: The tetrazole moiety is a key feature in many marketed drugs, such as the angiotensin II receptor blockers (e.g., Losartan, Valsartan). Its inclusion in place of a carboxylic acid can improve the pharmacokinetic profile of a drug candidate.[13]
Summary and Future Outlook
5-Acetyl-2-chloro-6-methylnicotinonitrile is a potent and versatile chemical intermediate. Its reactivity is well-defined by its electron-deficient pyridine core, allowing for predictable transformations at its three key functional groups. The SNAr reactions at the C2-position, particularly for the construction of fused heterocyclic systems like pyrazolo[3,4-b]pyridines, represent its most powerful application to date. The acetyl and nitrile groups provide additional opportunities for diversification, enabling access to a wide chemical space. For researchers in drug discovery and development, this compound serves as an excellent starting point for the synthesis of novel kinase inhibitors and other biologically active molecules. Future research may explore novel catalytic methods for its functionalization and the development of new multicomponent reactions utilizing its unique reactivity profile.
References
-
Smith, A. M.; Whalley, J. M.; Williams, A. Concerted Nucleophilic Aromatic Substitutions. J. Am. Chem. Soc.2018 , 140 (45), 15363–15374. [Link]
-
El-Gendy, Z. Synthesis and reactivity of 2-chloro-4-phenyl-6-p-tolyl-nicotinonitrile Towards some nucleophiles. J. Serb. Chem. Soc.2006 , 71 (1), 1-8. [Link]
-
Al-Mousawi, S. M.; El-Apasery, M. A.; Elnagdi, M. H. Pyrazolo[3,4-b]pyridine in heterocyclic synthesis: synthesis of new pyrazolo[3,4-b]pyridines, imidazo[1',2':1,5]pyrazolo[3,4-b]pyridines, and pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines. Monatsh. Chem.2010 , 141, 453–459. [Link]
-
Abdel-Aziz, A. A.-M.; El-Sayed, N. F.; El-Azab, A. S.; et al. Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals2023 , 16 (11), 1618. [Link]
-
Kotb, E. R.; Sayed, H. H.; Morsy, E. M.; Flefel, E. M. Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Arch. Pharm. Chem. Life Sci.2010 , 343 (10), 565-574. [Link]
-
Kostenko, V. O.; Zefirov, N. S. The reactions of highly electrophilic 2-chloronicotinonitriles with hydrazine. Chem. Heterocycl. Compd.2013 , 49, 137-145. [Link]
-
Demko, Z. P.; Sharpless, K. B. An Intramolecular [2+3] Cycloaddition Route to Fused 1,2,3-Triazoles. Org. Lett.2001 , 3 (25), 4091–4094. [Link]
- Li, P.; Evans, J. C. Preparation method of 3-pyridineacetic acid hydrochloride. CN103242222A, August 14, 2013.
-
Ocaña, B.; Abás, S.; Escolano, C. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules2020 , 25 (23), 5727. [Link]
-
Mohamed, M. S.; Awad, Y. E. E.-D.; El-Hallouty, S. M.; El-Araby, M. Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry2012 , 2, 99-109. [Link]
- Ranbaxy Laboratories Limited.
-
Nucleophilic aromatic substitutions. YouTube, uploaded by Chem Help ASAP, 19 January 2019, [Link].
-
De, P. Recent advances in the Willgerodt–Kindler reaction. Res. Chem. Intermed.2015 , 41, 7037–7060. [Link]
-
Organic Chemistry Portal. Synthesis of 1H-tetrazoles. [Link]
-
Mundy, B. P.; Ellerd, M. G.; Favaloro, F. G. Name Reactions and Reagents in Organic Synthesis, 2nd ed.; Wiley-Interscience, 2005. [Link]
-
O'Connor, M. J.; DeTar, M. B.; Bryman, L. M. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. J. Org. Chem.2022 , 87 (21), 14595–14606. [Link]
-
Ritter, T.; et al. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. J. Am. Chem. Soc.2014 , 136 (24), 8598–8601. [Link]
-
Organic Syntheses. 2-chloronicotinonitrile. Org. Synth.1963 , 43, 14. [Link]
-
A Review on The Chemistry of Nicotinonitriles and Their applications. ResearchGate, April 2021. [Link]
-
Wikipedia. Willgerodt rearrangement. [Link]
-
Sciencemadness.org. Willgerodt-Kindler featuring acetophenone. [Link]
-
Sadek, K. U.; El-Dean, A. M. K.; Hassan, M. E.; El-Naggar, A. M. A. Coupling of N-tosylhydrazones with tetrazoles: synthesis of 2-β-D- glycopyranosylmethyl-5-substituted-2H-tetrazoles. RSC Adv., 2020 , 10, 12345-12356. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2H-Tetrazole synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 8. jart.ma [jart.ma]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 10. Sciencemadness Discussion Board - Willgerodt-Kindler featuring acetophenone - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. 1H-Tetrazole synthesis [organic-chemistry.org]
- 12. rsc.org [rsc.org]
- 13. WO2007054965A2 - Process for preparation of tetrazoles from aromatic cyano derivatives - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Derivatization of 5-Acetyl-2-chloro-6-methylnicotinonitrile in Drug Discovery
Introduction: Strategic Value of the 5-Acetyl-2-chloro-6-methylnicotinonitrile Scaffold
5-Acetyl-2-chloro-6-methylnicotinonitrile is a highly functionalized pyridine derivative poised for strategic elaboration in medicinal chemistry. Its trifunctional nature—a reactive 2-chloro substituent, a versatile acetyl group, and a convertible nitrile moiety—offers multiple, orthogonal handles for chemical modification. This allows for the systematic exploration of chemical space to optimize pharmacological properties. The electron-deficient nature of the pyridine ring, further accentuated by the acetyl and nitrile groups, renders the 2-position particularly susceptible to nucleophilic aromatic substitution and cross-coupling reactions, making it a prime site for introducing diversity.[1][2] Derivatives of nicotinonitrile have shown a range of biological activities, including potential as anticancer and antimicrobial agents, underscoring the therapeutic potential of novel analogs.[1][3][4]
This document provides a detailed guide for the derivatization of this scaffold, focusing on robust and versatile synthetic protocols. We will explore key transformations at each functional group, explaining the chemical principles that underpin these methodologies and offering detailed, actionable protocols for implementation in a research setting.
Chemical Properties and Reactivity Overview
The reactivity of 5-acetyl-2-chloro-6-methylnicotinonitrile is governed by the electronic interplay of its substituents. The chloro, acetyl, and nitrile groups are all electron-withdrawing, which significantly influences the reactivity of the pyridine ring.
| Property | Value | Source |
| CAS Number | 121348-15-0 | [5] |
| Molecular Formula | C₉H₇ClN₂O | [5] |
| Molecular Weight | 194.62 g/mol | [5] |
| Melting Point | 81-83 °C | [5] |
The key reactive sites and their preferred transformations are outlined below:
Caption: Key derivatization pathways for 5-acetyl-2-chloro-6-methylnicotinonitrile.
Part 1: Derivatization at the 2-Chloro Position
The 2-chloro substituent is the most labile and synthetically versatile handle on the scaffold. Its displacement can be achieved through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SₙAr)
The electron-withdrawing nature of the acetyl and nitrile groups, along with the ring nitrogen, activates the 2-position for SₙAr. This allows for the facile introduction of a wide range of nucleophiles, including amines, thiols, and alkoxides.
Causality: The reaction proceeds through a Meisenheimer-like intermediate, which is stabilized by the electron-withdrawing groups. This stabilization lowers the activation energy of the reaction, often allowing it to proceed under relatively mild conditions.
This protocol is adapted from established methods for the amination of 2-chloropyridines.[6][7]
Objective: To synthesize a library of 2-amino-5-acetyl-6-methylnicotinonitrile derivatives.
Materials:
-
5-Acetyl-2-chloro-6-methylnicotinonitrile (1.0 equiv)
-
Amine (primary or secondary, 1.2-1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dioxane
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Reaction vessel (e.g., microwave vial or sealed tube)
-
Standard workup and purification reagents
Procedure:
-
To a reaction vessel, add 5-acetyl-2-chloro-6-methylnicotinonitrile, the desired amine, and the base.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture to 80-120 °C. The reaction can also be performed in a microwave reactor for accelerated reaction times.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Self-Validation: The success of the reaction can be confirmed by the disappearance of the starting material on TLC/LC-MS and the appearance of a new, more polar spot. The identity of the product can be confirmed by ¹H NMR (disappearance of the starting material's aromatic protons and appearance of new signals corresponding to the amine and the shifted pyridine protons) and mass spectrometry (observation of the correct molecular ion).
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or vinyl groups at the 2-position.[8][9] The choice of ligand is critical for achieving high yields with chloropyridine substrates.
Causality: The catalytic cycle involves the oxidative addition of the chloropyridine to a Pd(0) complex, followed by transmetalation with a boronic acid or ester, and finally reductive elimination to form the product and regenerate the catalyst. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often required to facilitate the oxidative addition of the relatively unreactive C-Cl bond and to promote the reductive elimination step.[10]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Objective: To synthesize 2-aryl-5-acetyl-6-methylnicotinonitrile derivatives.
Materials:
-
5-Acetyl-2-chloro-6-methylnicotinonitrile (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst with a suitable ligand like XPhos or SPhos) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Dioxane, Toluene, or DMF, often with water)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification reagents
Procedure:
-
In an oven-dried flask under an inert atmosphere, combine 5-acetyl-2-chloro-6-methylnicotinonitrile, the arylboronic acid, the palladium catalyst, the ligand (if not using a pre-catalyst), and the base.
-
Add the degassed solvent(s).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.
Ligand Selection Comparison:
| Ligand Type | Advantages | Disadvantages | Recommended for |
| Triphenylphosphine (PPh₃) | Inexpensive, readily available | Lower reactivity with chloropyridines | Simple, activated substrates |
| Bulky Phosphines (e.g., XPhos, SPhos) | High reactivity, good for sterically hindered substrates | More expensive | Challenging couplings, broad substrate scope |
| N-Heterocyclic Carbenes (NHCs) | High thermal stability, effective for unreactive chlorides | Can be sensitive to air and moisture | High-temperature reactions |
Part 2: Derivatization of the Acetyl and Nitrile Groups
The acetyl and nitrile functionalities offer avenues for further diversification after initial modification at the 2-position or can be targeted directly.
Reactions of the Acetyl Group
The acetyl group's carbonyl carbon is electrophilic and its alpha-protons are acidic, allowing for a variety of transformations.
Objective: To synthesize chalcone derivatives, which are known to possess a wide range of biological activities.
Materials:
-
5-Acetyl-2-substituted-6-methylnicotinonitrile (1.0 equiv)
-
Aromatic aldehyde (1.1 equiv)
-
Ethanol or Methanol
-
Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Standard workup and purification reagents
Procedure:
-
Dissolve the 5-acetyl-nicotinonitrile derivative in the alcohol in a flask.
-
Add the aromatic aldehyde.
-
Cool the mixture in an ice bath and slowly add the aqueous base.
-
Stir the reaction at room temperature until a precipitate forms or TLC/LC-MS indicates completion.
-
Filter the solid product and wash with cold alcohol and water.
-
Recrystallize the crude product if necessary.
Reactions of the Nitrile Group
The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing access to new classes of compounds.[11]
This protocol is based on general procedures for the hydrolysis of aromatic nitriles.[12]
Objective: To synthesize 5-acetyl-2-substituted-6-methylnicotinic acid.
Materials:
-
5-Acetyl-2-substituted-6-methylnicotinonitrile (1.0 equiv)
-
Concentrated sulfuric acid or aqueous sodium hydroxide
-
Water
-
Standard workup and purification reagents
Procedure (Acidic Conditions):
-
Carefully add the nicotinonitrile derivative to concentrated sulfuric acid.
-
Heat the mixture (e.g., to 100 °C) and monitor the reaction progress.
-
Cool the reaction mixture and carefully pour it onto ice.
-
Adjust the pH to precipitate the carboxylic acid product.
-
Filter the solid, wash with water, and dry.
Procedure (Basic Conditions):
-
Reflux the nicotinonitrile derivative in aqueous sodium hydroxide.
-
Monitor the reaction progress.
-
Cool the reaction mixture and acidify with concentrated HCl to precipitate the product.
-
Filter the solid, wash with water, and dry.
Conclusion
The 5-acetyl-2-chloro-6-methylnicotinonitrile scaffold is a versatile starting material for the synthesis of diverse chemical libraries for drug discovery. By strategically applying nucleophilic aromatic substitution, Suzuki-Miyaura cross-coupling, and transformations of the acetyl and nitrile groups, researchers can efficiently generate a wide array of novel compounds for biological screening. The protocols outlined in this document provide a solid foundation for the exploration of this promising chemical space.
References
- CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids - Google P
- Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (URL: Not available)
-
Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines | Chemical Reviews - ACS Publications. (URL: [Link])
- EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid - Google P
-
Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones - ResearchGate. (URL: [Link])
-
Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence - PMC - NIH. (URL: [Link])
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])
-
Synthesis of some nuclear substitution derivatives of 4-acetyl pyridine - Int J Pharm Chem Anal. (URL: [Link])
-
Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
- Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105 Research Article A green and efficient hydrolysis of met - JOCPR. (URL: Not available)
- Synthesis and reactivity of 2-chloro-4-phenyl-6-p-tolyl-nicotinonitrile Towards some nucleophiles. (URL: Not available)
-
Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon | ACS Omega. (URL: [Link])
- A new pyridine synthesis from conjugated acetylenes and substituted methylamines. (URL: Not available)
-
Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones - ProQuest. (URL: [Link])
-
The Suzuki Reaction - Chem 115 Myers. (URL: [Link])
-
Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides | AVESİS. (URL: [Link])
-
The Catalytic Potential of Substituted Pyridines in Acylation Reactions: Theoretical Prediction and Experimental Validation | Request PDF - ResearchGate. (URL: [Link])
-
Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PubMed Central. (URL: [Link])
-
Reaction and conditions for the synthesis of compounds 3–6. (i) 2-Chloro-4-nitropyridine in acetonitrile, 4 h, ruflux - ResearchGate. (URL: [Link])
- US2456379A - 2-amino-5-methyl pyridine and process of making it - Google P
-
one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC). (URL: [Link])
-
Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems - YouTube. (URL: [Link])
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. OLB-PM-39009909 - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. matrixscientific.com [matrixscientific.com]
- 6. CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids - Google Patents [patents.google.com]
- 7. EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
- 12. jocpr.com [jocpr.com]
5-Acetyl-2-chloro-6-methylnicotinonitrile in the synthesis of kinase inhibitors
Application Note & Protocols
Topic: 5-Acetyl-2-chloro-6-methylnicotinonitrile in the Synthesis of Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Strategic Building Block for Kinase Inhibitor Scaffolds
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, small molecule kinase inhibitors have become a major class of therapeutic agents. The development of these inhibitors often relies on heterocyclic scaffolds that can effectively mimic the ATP molecule and bind to the kinase active site.
This guide focuses on 5-Acetyl-2-chloro-6-methylnicotinonitrile , a highly functionalized pyridine derivative, as a strategic starting material for the synthesis of novel kinase inhibitors. Its structure is primed for sequential, regioselective modifications, making it an exceptionally valuable tool for medicinal chemists. The key reactive centers—the electrophilic C2 carbon bearing a chlorine leaving group and the adjacent C3-nitrile group—provide a powerful platform for constructing fused heterocyclic systems, a common core in many potent kinase inhibitors.[1][2] This document will detail the underlying chemical principles, provide step-by-step protocols, and offer expert insights into leveraging this building block for drug discovery.
Part 1: The Core Synthetic Rationale
The synthetic utility of 5-Acetyl-2-chloro-6-methylnicotinonitrile hinges on a two-stage strategy:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine ring nitrogen and the adjacent cyano group activates the C2 position, making the chlorine atom an excellent leaving group for SNAr reactions. This allows for the straightforward introduction of various amine-containing fragments, which are crucial for establishing key hydrogen bond interactions within the kinase hinge region.[3]
-
Intramolecular Cyclization/Condensation: Once an amine is installed at the C2 position, it is perfectly positioned adjacent to the C3-nitrile. This "1,2-amino-nitrile" arrangement is a classic precursor for constructing a variety of fused 6-membered rings, most notably a pyrimidine ring, leading to scaffolds like pyrimido[4,5-b]pyridines. These fused systems are rigid, planar, and serve as excellent platforms for elaborating substituents to target specific kinase pockets.
This sequential approach allows for the rapid generation of molecular diversity, which is essential for structure-activity relationship (SAR) studies.[4][5]
Part 2: Experimental Protocols & Methodologies
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Aryl Amine
This protocol describes a general procedure for the displacement of the C2-chloride with a substituted aniline. The choice of aniline is critical as this moiety will ultimately be directed towards the solvent-exposed region of the ATP-binding pocket, offering a key vector for SAR exploration.
Causality: The use of a polar aprotic solvent like 1-pentanol or DMF facilitates the SNAr reaction by stabilizing the charged Meisenheimer intermediate without solvating the amine nucleophile excessively. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to scavenge the HCl generated during the reaction, driving it to completion.
Caption: General SNAr reaction at the C2 position.
-
To a solution of 5-Acetyl-2-chloro-6-methylnicotinonitrile (1.0 eq) in 1-pentanol (0.2 M), add the desired aryl amine (1.1 eq).
-
Add triethylamine (1.5 eq) to the mixture.
-
Heat the reaction mixture to 120 °C and stir for 6-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water. A precipitate will often form.
-
Collect the solid by filtration. If no solid forms, extract the aqueous phase with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired 2-(arylamino) intermediate.
| Reagent | Mol. Wt. | Equiv. | Example Mass (for 1g start) |
| 5-Acetyl-2-chloro-6-methylnicotinonitrile | 194.62 | 1.0 | 1.00 g (5.14 mmol) |
| 2-Fluoroaniline | 111.12 | 1.1 | 0.63 g (5.65 mmol) |
| Triethylamine (TEA) | 101.19 | 1.5 | 1.07 mL (7.71 mmol) |
| 1-Pentanol | 88.15 | - | ~25 mL |
Protocol 2: Cyclocondensation to Form a Fused Pyrimidine Ring
This protocol utilizes the "1,2-amino-nitrile" motif of the intermediate from Protocol 1 to construct a fused pyrimido[4,5-b]pyridine ring system. This core is found in numerous kinase inhibitors.
Causality: The reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) first forms an N,N-dimethylformamidine intermediate from the C2-amino group. Upon heating, this intermediate undergoes an intramolecular cyclization where the enolizable acetyl group attacks the activated nitrile, followed by elimination of dimethylamine and aromatization to yield the stable, fused heterocyclic product.
Caption: Cyclization to form the fused pyrimidine ring.
-
Place the 2-(arylamino) intermediate (1.0 eq) in a reaction vessel.
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) in excess (can be used as the solvent, or ~10 eq in a high-boiling solvent like xylenes).
-
Heat the mixture to reflux (typically 120-140 °C) for 4-12 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature.
-
If the product precipitates upon cooling, collect it by filtration and wash with a cold non-polar solvent like hexanes or diethyl ether.
-
If the product remains in solution, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by recrystallization or flash column chromatography to yield the final pyrimido[4,5-b]pyridine scaffold.
Part 3: Overall Workflow and SAR Implications
The two-part synthesis provides a robust and flexible platform for generating a library of potential kinase inhibitors. The overall process is streamlined for efficiency in a drug discovery setting.
Caption: Overall workflow from starting material to biological screening.
The power of this synthetic route lies in its inherent modularity, which is ideal for SAR exploration.
| Module | Point of Diversification | Rationale for Modification |
| Aryl Amine (Ar-NH2) | SNAr Step (Protocol 1) | The "Ar" group explores the solvent-exposed region of the kinase. Modifications here can improve potency and selectivity, and modulate pharmacokinetic properties like solubility.[6][7] |
| Methyl Group (C6) | Starting Material Analog | Replacing the methyl group with other small alkyl or alkoxy groups can probe steric and electronic interactions near the "gatekeeper" residue of the kinase. |
| Acetyl Group (C5) | Post-Cyclization | The acetyl methyl group on the final scaffold can be further functionalized (e.g., via bromination followed by substitution) to introduce new vectors for binding or to block metabolic hotspots. |
Safety and Handling
-
5-Acetyl-2-chloro-6-methylnicotinonitrile: Handle in a well-ventilated fume hood. Avoid contact with skin and eyes. May be harmful if swallowed or inhaled.
-
Aryl Amines: Many anilines are toxic and potential carcinogens. Always use appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Reagents: DMF-DMA is moisture-sensitive and corrosive. Triethylamine is flammable and has a strong odor. Handle all reagents according to their Safety Data Sheets (SDS).
-
Reactions: High-temperature reactions should be conducted behind a blast shield with proper temperature monitoring.
Conclusion
5-Acetyl-2-chloro-6-methylnicotinonitrile is more than just a chemical; it is a strategic platform for innovation in kinase inhibitor discovery. Its predictable reactivity allows for the systematic and efficient construction of complex heterocyclic cores. By following the robust protocols outlined in this guide, researchers can rapidly generate libraries of novel compounds, accelerating the journey from a chemical scaffold to a potential therapeutic agent. The logical, two-stage synthetic approach provides medicinal chemists with precise control over molecular architecture, making this building block an invaluable asset in the fight against kinase-driven diseases.
References
-
Das, J., Chen, P., Norris, D., Padmanabha, R., Lin, J., Moquin, R. V., Shen, Z., Cook, L. S., Doweyko, A. M., Pitt, S., Pang, S., Shen, D. R., Fang, Q., de Fex, H. F., McIntyre, K. W., Shuster, D. J., Gillooly, K. M., Behnia, K., Schieven, G. L., Wityak, J., & Barrish, J. C. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)] - PubMed. Journal of Medicinal Chemistry, 49(23), 6819–6832. [Link][4]
-
Lombardo, L. J., Lee, F. Y., Chen, P., Norris, D., Barrish, J. C., Behnia, K., Castaneda, S., Cornelius, L. A. M., Das, J., Doweyko, A. M., Fairchild, C., Hunt, J. T., Inigo, I., Johnston, K., Kamath, A., Kan, D., Klei, H., Marathe, P., Pang,S., Peterson, R., Pitt, S., Schieven, G. L., Schmidt, R. J., Tokarski, J., Wen, M.-L., Wityak, J., & Borzilleri, R. M. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed. Journal of Medicinal Chemistry, 47(27), 6658–6661. [Link][6]
-
Gomasa, R., Rakesh, K. P., Manukumar, H. M., & Qin, H. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed. European Journal of Medicinal Chemistry, 173, 327–353. [Link][1]
-
Borzilleri, R. M., Zheng, X., Fargnoli, J., Qian, L., Cai, Z.-W., Chen, P., Das, J., Doweyko, A. M., Furet, P., Gillooly, K. M., He, H., Hynes, J., Jr, Iwanowicz, E. J., Lin, J., Liu, C., Moquin, R. V., Norris, D., Pang, S., Schieven, G. L., Shuster, D. J., Wityak, J., & Barrish, J. C. (2005). Imidazoquinoxaline Src-family kinase p56Lck inhibitors: SAR, QSAR, and the discovery of (S)-N-(2-chloro-6-methylphenyl)-2-(3-methyl-1-piperazinyl)imidazo- [1,5-a]pyrido[3,2-e]pyrazin-6-amine (BMS - PubMed. Journal of Medicinal Chemistry, 48(12), 3991–4008. [Link][5]
-
Elbahi, S., Koubi, Y., Boutalaka, M., Hajji, H., Chokrad, M., Ajana, M. A., & Lakhlifi, T. (2021). The c-Src kinase inhibitors: 2D-QSAR study by Multiple Linear Regression method. Rhazes: Green and Applied Chemistry, 13, 40-52. [Link]
-
Ward, R. A., & Wishart, G. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14742–14802. [Link][8]
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry. [Link][7]
-
Leah4sci. (2024). Amine Reactions and Practice (Live Recording) Organic Chemistry Review. YouTube. [Link][9]
-
Rakesh, K. P., Manukumar, H. M., & Qin, H. L. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 327-353. [Link][2]
-
El-Sabbagh, O. I. (1990). Synthesis and reactivity of 2-chloro-4-phenyl-6-p-tolyl-nicotinonitrile Towards some nucleophiles. Iraqi Journal of Science. [Link][10]
-
Das, J., Liu, C., Moquin, R. V., Lin, J., Furch, J. A., Spergel, S. H., Doweyko, A. M., McIntyre, K. W., Shuster, D. J., O'Day, K. D., Penhallow, B., Hung, C.-Y., Kanner, S. B., Lin, T.-A., Dodd, J. H., Barrish, J. C., & Wityak, J. (2006). Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(9), 2411–2415. [Link][11]
-
Ökten, S., et al. (2018). Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. AVESİS. [Link][12]
-
Wang, A., et al. (2018). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Medicinal Chemistry Letters. [Link][3]
Sources
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazoquinoxaline Src-family kinase p56Lck inhibitors: SAR, QSAR, and the discovery of (S)-N-(2-chloro-6-methylphenyl)-2-(3-methyl-1-piperazinyl)imidazo- [1,5-a]pyrido[3,2-e]pyrazin-6-amine (BMS-279700) as a potent and orally active inhibitor with excellent in vivo antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. qspace.qu.edu.qa:8443 [qspace.qu.edu.qa:8443]
- 11. Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. abis-files.erciyes.edu.tr [abis-files.erciyes.edu.tr]
Troubleshooting & Optimization
Technical Support Center: Characterization of Impurities in 5-Acetyl-2-chloro-6-methylnicotinonitrile
An In-Depth Technical Guide for Drug Development Professionals
This guide provides a comprehensive, experience-driven framework for identifying, characterizing, and troubleshooting impurities associated with 5-Acetyl-2-chloro-6-methylnicotinonitrile (CAS No. 121348-15-0)[1]. Designed for researchers and drug development professionals, this document moves beyond standard protocols to explain the scientific rationale behind each step, ensuring robust and reliable results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the impurity profile of 5-Acetyl-2-chloro-6-methylnicotinonitrile.
Q1: What are the likely process-related impurities I should expect?
A1: Process-related impurities originate from the synthetic route. While the specific synthesis can vary, impurities in related nicotinonitrile derivatives often stem from starting materials, by-products of side reactions, or intermediates.[2] Potential impurities for this compound could include:
-
Unreacted Starting Materials: Depending on the synthetic pathway, these could be precursors to the pyridine ring or the acetyl group.
-
Hydrolysis Product (2-hydroxy-5-acetyl-6-methylnicotinonitrile): The 2-chloro group on the pyridine ring is susceptible to hydrolysis, especially under basic or acidic conditions or in the presence of moisture.
-
Over-chlorination/Under-chlorination Products: If chlorination is a key step, related chlorinated species might be present.[3]
-
De-acetylated Product (2-chloro-6-methylnicotinonitrile): Loss of the acetyl group could occur under harsh reaction or workup conditions.
Q2: What are potential degradation products?
A2: Degradation products form during storage or upon exposure to light, heat, or humidity. The most probable degradation pathway is the hydrolysis of the chloro- group to a hydroxyl group, as mentioned above. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions are essential to definitively identify these products.
Q3: Which analytical techniques are most suitable for impurity profiling of this compound?
A3: A multi-technique approach is crucial for comprehensive impurity profiling.[4][5]
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for separation and quantification due to its high resolution and sensitivity.[4] A reversed-phase method with UV detection is the standard starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for determining the molecular weights of unknown impurities, providing critical data for structural elucidation.[2][4][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the definitive structural confirmation of isolated impurities. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments are used to piece together the molecular structure.[7][8]
-
Gas Chromatography (GC): Primarily used for identifying and quantifying residual solvents.[4]
Q4: What are the regulatory thresholds for reporting and identifying impurities?
A4: The International Council for Harmonisation (ICH) guidelines Q3A(R2) and Q3B(R2) provide the framework.[9][10] The key thresholds depend on the maximum daily dose of the drug substance. For a typical small molecule, the following general thresholds apply:
-
Reporting Threshold: Impurities at or above 0.05% must be reported.
-
Identification Threshold: Impurities at or above 0.10% must have their structures identified.[11][12][13]
-
Qualification Threshold: Impurities at or above 0.15% must be qualified, meaning toxicological data is required to justify their safety.[12]
Section 2: Experimental Protocols & Methodologies
This section provides detailed, self-validating protocols for the analysis of 5-Acetyl-2-chloro-6-methylnicotinonitrile.
Protocol 2.1: HPLC Method for Impurity Profiling
Rationale: A robust, stability-indicating HPLC method is the cornerstone of impurity analysis. The goal is to achieve baseline separation of the main peak (API) from all known and potential impurities. A C18 column is chosen as the initial stationary phase due to its versatility in retaining moderately polar compounds like the target molecule. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted within a reasonable runtime.
Step-by-Step Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water. (Formic acid is used as a modifier to improve peak shape and is MS-compatible).[14]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Filter both mobile phases through a 0.22 µm filter and degas thoroughly.
-
-
Sample Preparation:
-
Prepare a sample stock solution of 5-Acetyl-2-chloro-6-methylnicotinonitrile at 1.0 mg/mL in a 50:50 mixture of Acetonitrile and Water (diluent).
-
For analysis, dilute this stock to 0.5 mg/mL with the diluent. The choice of diluent is critical; using a solvent stronger than the initial mobile phase can cause peak distortion.[15]
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm | Provides good resolution for a wide range of polarities. |
| Column Temp. | 30 °C | Ensures reproducible retention times by controlling viscosity. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Injection Vol. | 10 µL | Balances sensitivity with the risk of column overloading. |
| UV Detection | 254 nm or PDA Scan (200-400 nm) | 254 nm is a common wavelength for aromatic compounds. A PDA detector is preferred to identify the absorbance maxima of any impurities. |
| Gradient | 0 min: 10% B; 25 min: 90% B; 30 min: 90% B; 31 min: 10% B; 35 min: 10% B | A shallow gradient provides the best chance of separating closely eluting impurities. |
-
System Suitability Test (SST): Before running samples, perform at least five replicate injections of the standard solution. The system is deemed ready if:
-
Tailing Factor: is between 0.8 and 1.5.
-
%RSD of Peak Area: is ≤ 2.0%.
-
%RSD of Retention Time: is ≤ 1.0%.
-
Workflow for Impurity Identification
The following diagram illustrates a logical workflow from initial detection to final structural confirmation of an unknown impurity.
Caption: A step-by-step decision tree for diagnosing the cause of peak tailing.
LC-MS Troubleshooting
Q: I see my impurity peak in the HPLC-UV chromatogram, but I get poor or no signal in the mass spectrometer. Why?
A: This is a common issue related to the ionization efficiency of the analyte.
-
Ionization Mode: 5-Acetyl-2-chloro-6-methylnicotinonitrile contains a basic nitrogen atom on the pyridine ring, making it a prime candidate for positive ion mode electrospray ionization (ESI+). Ensure you are operating in ESI+. The impurity may have a different optimal ionization mode.
-
Mobile Phase Suppression: Non-volatile buffers like phosphate are not compatible with MS and will suppress the signal. [14]The recommended method uses formic acid, which is volatile and enhances ionization. If you are using other additives, ensure they are MS-compatible.
-
Analyte Instability: The impurity might be unstable in the gas phase or fragment very easily. Try lowering the source temperature or cone voltage to reduce in-source fragmentation.
-
Lack of Ionizable Group: While unlikely for impurities of this API, if an impurity lacks a readily ionizable functional group, it will not perform well with ESI. In such rare cases, Atmospheric Pressure Chemical Ionization (APCI) could be attempted. [6]
References
-
Azerbaijan Medical Journal. LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide. [Link]
-
European Medicines Agency (EMA). Q 3 B (R2) Impurities in New Drug Products. [Link]
-
ResearchGate. Synthesis and Characterization of Nicotinonitrile Derivatives as Efficient Corrosion Inhibitors for Acid Pickling of Brass Alloy in Nitric Acid. [Link]
-
Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]
-
LCGC Europe. Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. [Link]
-
Food and Drug Administration (FDA). Guidance for Industry - Q3A Impurities in New Drug Substances. [Link]
-
ResearchGate. 1H NMR (CDCl3) of [13C-nitrile]Nicotinonitrile (14). [Link]
-
Pinto, D. C. G. A., & Silva, A. M. S. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
-
PubMed. Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]
-
Waters. HPLC Troubleshooting Guide. [Link]
-
ResolveMass Laboratories Inc. How Pharmaceutical Impurity Analysis Works. [Link]
-
AWS. Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla. [Link]
- Google Patents.
-
National Center for Biotechnology Information (NCBI). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. [Link]
-
International Journal of Pharmaceutical Research and Applications. Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]
-
AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]
-
Advanced Chromatography Technologies. HPLC Troubleshooting Guide. [Link]
-
Aurigene Pharmaceutical Services. Troubleshooting and Performance Improvement for HPLC. [Link]
-
Kymos. Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. [Link]
-
MDPI. Current NMR Techniques for Structure-Based Drug Discovery. [Link]
-
PharmaCores. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. [Link]
-
SIELC. Separation of 2-Chloro-6-methylnicotinic acid on Newcrom R1 HPLC column. [Link]
Sources
- 1. matrixscientific.com [matrixscientific.com]
- 2. LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide [azerbaijanmedicaljournal.net]
- 3. 4-CHLORO-6-METHYLNICOTINONITRILE | 38875-76-2 [chemicalbook.com]
- 4. biotech-spain.com [biotech-spain.com]
- 5. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijprajournal.com [ijprajournal.com]
- 7. researchgate.net [researchgate.net]
- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 9. ema.europa.eu [ema.europa.eu]
- 10. fda.gov [fda.gov]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 13. Impurity Profiling: Characterization of unknown impurities [kymos.com]
- 14. Separation of 2-Chloro-6-methylnicotinic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Overcoming poor reactivity of 5-Acetyl-2-chloro-6-methylnicotinonitrile in cross-coupling
Welcome to the technical support resource for 5-Acetyl-2-chloro-6-methylnicotinonitrile. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile but challenging building block in palladium-catalyzed cross-coupling reactions. Here, we address common issues related to its reactivity, provide in-depth troubleshooting strategies, and offer validated starting protocols to accelerate your research.
Understanding the Challenge: Why is 5-Acetyl-2-chloro-6-methylnicotinonitrile a Difficult Substrate?
The unique structure of this nicotinonitrile derivative presents several inherent challenges in cross-coupling chemistry. Its poor reactivity stems from a combination of electronic and steric factors that impede the crucial oxidative addition step in the catalytic cycle.
-
Electronic Deactivation: The pyridine nitrogen, acetyl group, and nitrile group are all strongly electron-withdrawing. This reduces the electron density of the aromatic ring, making the C-Cl bond stronger and less susceptible to oxidative addition by a Pd(0) catalyst.
-
Steric Hindrance: The methyl group at the C6 position, ortho to the chlorine, creates significant steric bulk around the reaction center. This physically blocks the palladium catalyst from easily accessing and inserting into the C-Cl bond.
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or decomposition, a well-documented phenomenon known as the "2-pyridyl problem".[1][2]
Successfully coupling this substrate requires a carefully selected catalytic system designed to overcome these specific hurdles.
Caption: A decision-making workflow for troubleshooting poor reaction outcomes.
Validated Starting Protocols
These protocols serve as a robust starting point for your experiments. Optimization may be required based on your specific coupling partner.
Protocol 1: Suzuki-Miyaura C-C Coupling
This protocol is optimized for coupling with a generic arylboronic acid.
Caption: Step-by-step workflow for a Suzuki-Miyaura coupling reaction.
Detailed Steps:
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 5-Acetyl-2-chloro-6-methylnicotinonitrile (e.g., 0.5 mmol, 1.0 equiv), the arylboronic acid (1.2 equiv), and finely ground potassium phosphate (2.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) or a combination of Pd₂(dba)₃ (1 mol%) and SPhos (4 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, 0.2 M concentration).
-
Reaction: Seal the vial and heat the mixture with vigorous stirring at 100 °C for 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.
Protocol 2: Buchwald-Hartwig C-N Coupling (Amination)
This protocol is for coupling with a primary or secondary amine.
Detailed Steps:
-
Preparation: To an oven-dried reaction vial, add 5-Acetyl-2-chloro-6-methylnicotinonitrile (1.0 equiv) and the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%).
-
Reagent Addition: In a glovebox, add the strong base (e.g., Sodium tert-butoxide, 1.4 equiv). Seal the vial with a septum.
-
Solvent and Amine: Add anhydrous, degassed solvent (e.g., Toluene). Add the amine coupling partner (1.2 equiv) via syringe.
-
Reaction: Heat the mixture with vigorous stirring at 90-110 °C for 16-24 hours.
-
Workup: Cool the reaction to room temperature. Carefully quench with saturated aqueous NH₄Cl. Extract with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography.
References
-
Biscoe, M. R., et al. (2014). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Journal of the American Chemical Society, 136(40), 14027-14030. [Link]
-
Zhang, C., et al. (1999). Palladium-imidazol-2-ylidene complexes as catalysts for the Suzuki cross-coupling of aryl chlorides with arylboronic acids. The Journal of Organic Chemistry, 64(11), 3804-3805. [Link]
-
Belnome, F., et al. (2025). Versatile Palladium-Catalyzed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. ResearchGate. [Link]
-
Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267-272. [Link]
- This is a placeholder for a specific synthesis paper if one were available.
-
Smith, C. J., et al. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11086. [Link]
-
This reference expands on the general challenges of coupling 2-halopyridines due to their electronic nature and interaction with catalysts.[Link]
-
Colacot, T. J. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(20), 15917-15977. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
- This reference would typically cover related Heck reactions, showing the utility of palladium catalysis for similar C-C bond form
- This reference would typically be a source for the physical properties or synthesis of a related starting m
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Colacot, T. J. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. PMC - NIH. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
- This reference provides general background on the effect of different parameters in Suzuki couplings.
-
Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry - A European Journal, 24(53), 14213-14219. [Link]
- This reference describes the synthesis of related nicotinonitrile derivatives, highlighting the reactivity of the 2-chloro position to nucleophilic substitution.
-
Billingsley, K. L., et al. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]
-
Hie, L., et al. (2021). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. ACS Catalysis, 11(15), 9646-9654. [Link]
Sources
Validation & Comparative
A Comparative Analysis of 5-Acetyl-2-chloro-6-methylnicotinonitrile Derivatives and Their Biological Activity Against Known Inhibitors
A Technical Guide for Researchers in Drug Discovery and Development
The quest for novel therapeutic agents with enhanced potency and selectivity remains a cornerstone of medicinal chemistry. Within this landscape, the nicotinonitrile scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide provides a comprehensive comparison of the biological activity of derivatives based on the 5-Acetyl-2-chloro-6-methylnicotinonitrile core structure against established inhibitors in the fields of oncology and kinase modulation. By presenting supporting experimental data and detailed protocols, this document aims to equip researchers with the necessary information to advance their drug discovery programs.
Introduction to Nicotinonitrile Derivatives as Bioactive Scaffolds
Nicotinonitrile derivatives, a class of pyridine-based compounds, have garnered significant attention in drug discovery due to their versatile biological profile. These compounds have been investigated for a range of therapeutic applications, including their potential as anticancer, antimicrobial, and anti-inflammatory agents. The structural versatility of the nicotinonitrile core allows for substitutions at various positions, enabling the fine-tuning of their pharmacological properties. This guide focuses on derivatives of 5-Acetyl-2-chloro-6-methylnicotinonitrile, exploring how modifications at the 2-position of the pyridine ring influence their biological activity, particularly as kinase inhibitors and cytotoxic agents.
Comparative Biological Activity
To provide a clear and objective comparison, this section presents the biological activity of various 2-substituted-5-acetyl-6-methylnicotinonitrile derivatives against known inhibitors. The data is organized by the target of interest, including cancer cell lines and specific protein kinases.
Anticancer Activity against MCF-7 Breast Cancer Cell Line
The MCF-7 breast cancer cell line is a widely used model for in vitro anticancer drug screening. The cytotoxic activity of nicotinonitrile derivatives was compared to Doxorubicin, a standard chemotherapeutic agent.
| Compound | Substitution at 2-position | IC50 (µM) vs. MCF-7 | Reference Compound | IC50 (µM) vs. MCF-7 |
| Benzofuran-nicotinonitrile hybrid 3b | Varies | 7.53 ± 0.43 | Doxorubicin | 0.68 - 1.8 |
| Benzofuran-nicotinonitrile hybrid 3c | Varies | 9.17 ± 0.31 | Doxorubicin | 0.68 - 1.8 |
Table 1: Comparative anticancer activity against MCF-7 cell line. IC50 values for benzofuran-nicotinonitrile hybrids are presented alongside the known anticancer drug Doxorubicin.[1][2][3]
Kinase Inhibitory Activity
Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. This section compares the inhibitory activity of nicotinonitrile derivatives against two key kinases, VEGFR-2 and CDK2, with their respective well-known inhibitors, Sorafenib and Roscovitine.
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4]
| Compound | Substitution at 2-position | IC50 (nM) vs. VEGFR-2 | Reference Compound | IC50 (nM) vs. VEGFR-2 |
| Nicotinamide-based derivative 6 | Varies | 60.83 | Sorafenib | 90 |
| Pyrimidine-5-carbonitrile derivative 91b | Varies | 530 | Sorafenib | 90 |
| Pyrimidine-5-carbonitrile derivative 91e | Varies | 610 | Sorafenib | 90 |
Table 2: Comparative VEGFR-2 inhibitory activity.[4][5][6][7][8][9] IC50 values for nicotinonitrile and related derivatives are compared with the established VEGFR-2 inhibitor Sorafenib.
CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.[10]
| Compound | Substitution at 2-position | IC50 (µM) vs. CDK2 | Reference Compound | IC50 (µM) vs. CDK2 |
| Pyrido[2,3-d]pyrimidine derivative 4 | Varies | 0.57 | Roscovitine | 0.7 |
| 2-Aminopurine derivative 11l | Varies | 0.019 | Roscovitine | 0.7 |
Table 3: Comparative CDK2 inhibitory activity.[11][12][13] IC50 values for nicotinonitrile and related derivatives are compared with the known CDK2 inhibitor Roscovitine.
Structure-Activity Relationship (SAR) Insights
The data presented above highlights some key structure-activity relationships for this class of compounds. The nature of the substituent at the 2-position of the nicotinonitrile ring plays a critical role in determining both the potency and selectivity of these derivatives. For instance, the introduction of specific heterocyclic moieties can significantly enhance the inhibitory activity against certain kinases. The observed trends suggest that further optimization of this scaffold could lead to the development of highly potent and selective inhibitors.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section provides detailed, step-by-step methodologies for the key biological assays.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Workflow:
MTT Assay Workflow
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and the reference drug. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 values.
Kinase Inhibition Assays
Kinase inhibition assays are crucial for determining the potency of compounds against specific kinase targets. The following protocols are for VEGFR-2 and CDK2.
General Kinase Inhibition Assay Workflow:
Kinase Inhibition Assay Workflow
This protocol is based on a luminescent kinase assay that measures the amount of ADP produced, which is correlated with kinase activity.
-
Reagent Preparation: Prepare the VEGFR-2 enzyme, substrate (e.g., a generic tyrosine kinase substrate), and ATP in a kinase assay buffer.
-
Compound Addition: Add the test compounds and a known inhibitor (e.g., Sorafenib) at various concentrations to the wells of a 96-well plate.
-
Enzyme Addition: Add the diluted VEGFR-2 enzyme to the wells.
-
Reaction Initiation: Start the kinase reaction by adding the ATP/substrate mixture.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add a detection reagent that converts ADP to ATP and generates a luminescent signal.
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition and determine the IC50 values.
This assay follows a similar principle to the VEGFR-2 assay, using CDK2/Cyclin A2 enzyme and a specific substrate.
-
Reagent Preparation: Prepare the CDK2/Cyclin A2 enzyme, a suitable substrate (e.g., a histone H1-derived peptide), and ATP in a kinase buffer.
-
Compound Addition: Add the test compounds and a known inhibitor (e.g., Roscovitine) to the microplate wells.
-
Enzyme Addition: Add the CDK2/Cyclin A2 enzyme solution.
-
Reaction Initiation: Add the ATP/substrate mixture to start the reaction.
-
Incubation: Incubate at room temperature.
-
Detection: Add a reagent to measure ADP production via a luminescent signal.
-
Signal Measurement: Read the luminescence.
-
Data Analysis: Calculate the percent inhibition and IC50 values.
Conclusion and Future Directions
The comparative analysis presented in this guide demonstrates the potential of 5-Acetyl-2-chloro-6-methylnicotinonitrile derivatives as a promising scaffold for the development of novel anticancer agents and kinase inhibitors. The modular nature of this scaffold allows for systematic structural modifications to optimize potency and selectivity. Future research should focus on synthesizing a broader range of derivatives with diverse substitutions at the 2-position and evaluating their activity against a wider panel of cancer cell lines and kinases. Further investigation into the mechanism of action of the most potent compounds will be crucial for their advancement as potential clinical candidates.
References
- Abdel-Mohsen, H. T., et al. (2022). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. Scientific Reports, 12(1), 1-19.
- Al-Said, M. S., et al. (2021). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy, 15, 1327–1341.
- Basyouni, W. M., et al. (2020). Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents. RSC Advances, 10(35), 20836-20849.
- El-Adl, K., et al. (2021). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry, 12(11), 1856-1881.
- El-Sayed, N. N. E., et al. (2018). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 23(12), 3296.
- Fahmy, H., et al. (2016). CDK2 inhibitors in clinical trials. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 1-2.
- Havliček, L., et al. (1997). Roscovitine (Seliciclib,CYC202). TargetMol.
- Kamal, A., et al. (2015). A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. Anticancer Agents in Medicinal Chemistry, 15(5), 631-646.
- Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661.
- Lountos, G. T., et al. (2022). Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer. Frontiers in Chemistry, 10, 886334.
- Mabrouk, R. R., et al. (2022).
- Meijer, L., et al. (1997). Roscovitine in cancer and other diseases. Cell Cycle, 6(1), 55-63.
- Meker, S., et al. (2018). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 42(22), 18266-18281.
- Mohamed, M. S., et al. (2020). Novel VEGFR-2 inhibitors with an N-acylhydrazone scaffold. Archiv der Pharmazie, 353(8), e2000130.
- Ouyang, L., et al. (2014). Doxorubicin induces drug resistance and expression of the novel CD44st via NF-κB in human breast cancer MCF-7 cells. Oncology Letters, 7(4), 1351-1356.
- Park, S., et al. (2022). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Advances, 12(46), 30198-30211.
- Serra, V., & Scaltriti, M. (2015). Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. Future Oncology, 11(22), 2969-2983.
- Viegasa, D. J., et al. (2018).
- Wang, S., et al. (2021). Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin. Frontiers in Oncology, 11, 629611.
- Zareen, S., et al. (2018). Anticancer Effects of Doxorubicin-Loaded Micelle on MCF-7 and MDA- MB-231, Breast Cancer Cell Lines. Journal of Research in Medical and Dental Science, 6(1), 1-6.
Sources
- 1. researchgate.net [researchgate.net]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. jrmds.in [jrmds.in]
- 4. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. oncology-central.com [oncology-central.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleck.co.jp [selleck.co.jp]
- 10. Frontiers | Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structural Validation of 5-Acetyl-2-chloro-6-methylnicotinonitrile and its Derivatives
For researchers, medicinal chemists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. The class of 5-Acetyl-2-chloro-6-methylnicotinonitrile derivatives, with their significant potential in medicinal chemistry, demands a robust and multi-faceted approach to structural validation. An incorrect structural assignment can lead to wasted resources, misinterpreted biological data, and ultimately, the failure of a drug discovery program.
This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation of 5-Acetyl-2-chloro-6-methylnicotinonitrile and its analogs. Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices, demonstrating how a synergistic application of these techniques provides a self-validating system for structural confirmation.
The Imperative of Orthogonal Structural Validation
No single analytical technique, however powerful, should be solely relied upon for the structural determination of a novel compound. Each method interrogates a different aspect of the molecule's physical and chemical properties. By employing a suite of orthogonal techniques—those that measure different and independent properties—we build a comprehensive and cross-validated structural picture, significantly enhancing our confidence in the assigned structure. For the nicotinonitrile derivatives , a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and single-crystal X-ray Diffraction is the gold standard.
Comparative Analysis of Key Analytical Techniques
The following sections will compare and contrast these techniques, providing expected data for our target molecule, 5-Acetyl-2-chloro-6-methylnicotinonitrile , based on analysis of closely related structures. This approach is crucial when direct experimental data for a novel compound is not yet available.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structure Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.[1] Both ¹H and ¹³C NMR provide exquisitely detailed information about the chemical environment of each nucleus.
-
Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2] The choice of solvent is critical to avoid obscuring sample signals.
-
Data Acquisition: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal resolution.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum.
Based on the structure, we can predict the following signals:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.2 | s | 1H | H4 | The lone aromatic proton on the pyridine ring will be a singlet and is expected to be downfield due to the electron-withdrawing effects of the adjacent cyano and acetyl groups. |
| ~2.7 | s | 3H | -CH₃ (acetyl) | The methyl protons of the acetyl group will appear as a singlet. |
| ~2.6 | s | 3H | -CH₃ (ring) | The methyl protons attached to the pyridine ring will also be a singlet, with a chemical shift influenced by its position on the aromatic ring. |
Note: The exact chemical shifts can be influenced by solvent and concentration.
The ¹³C NMR spectrum will provide information on all unique carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~195 | C=O (acetyl) | The carbonyl carbon of the acetyl group is highly deshielded and will appear significantly downfield. |
| ~160 | C2-Cl | The carbon attached to the electronegative chlorine atom will be downfield. |
| ~158 | C6-CH₃ | The carbon on the pyridine ring attached to the methyl group. |
| ~145 | C4 | The aromatic carbon bearing the single proton. |
| ~135 | C5-C(O)CH₃ | The carbon attached to the acetyl group. |
| ~116 | -C≡N | The carbon of the nitrile group typically appears in this region. |
| ~110 | C3-CN | The carbon on the pyridine ring attached to the cyano group. |
| ~30 | -CH₃ (acetyl) | The methyl carbon of the acetyl group. |
| ~25 | -CH₃ (ring) | The methyl carbon attached to the pyridine ring. |
Diagram of the NMR Workflow:
Caption: The process of generating and interpreting a mass spectrum for structural analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups within a molecule based on their characteristic vibrational frequencies.
-
Background Scan: A background spectrum of the empty ATR crystal is recorded.
-
Sample Application: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum of the sample is recorded.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~2230 | -C≡N (Nitrile) | C≡N stretch |
| ~1700 | C=O (Acetyl) | C=O stretch |
| ~1600-1450 | C=C, C=N (Pyridine Ring) | Ring stretching |
| ~1360 | -CH₃ | C-H bend |
The presence of a sharp, strong absorption around 2230 cm⁻¹ is a definitive indicator of the nitrile group, while a strong absorption around 1700 cm⁻¹ confirms the presence of the acetyl carbonyl group.
Single-Crystal X-ray Diffraction: The Definitive Structure
When a suitable single crystal can be grown, X-ray diffraction provides an unambiguous determination of the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and stereochemistry. [3]
-
Crystal Growth: Grow a single crystal of the compound of suitable size and quality. This is often the most challenging step.
-
Data Collection: Mount the crystal on a diffractometer and collect diffraction data by rotating the crystal in a beam of X-rays.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.
While a crystal structure for 5-Acetyl-2-chloro-6-methylnicotinonitrile is not publicly available, we can draw valuable comparisons from the reported structure of a closely related derivative, Ethyl {[5-acetyl-3-cyano-4-(4-methoxyphenyl)-6-methylpyridin-2-yl]sulfanyl}acetate . [4] Table: Comparison of Structural Features
| Structural Feature | Expected for 5-Acetyl-2-chloro-6-methylnicotinonitrile | Observed in a Related Derivative [4] |
| Pyridine Ring | Planar | Essentially planar |
| C≡N Bond Length | ~1.14 Å | 1.14 Å |
| C=O Bond Length | ~1.21 Å | 1.22 Å |
| Intermolecular Interactions | Potential for C-H···N or C-H···O hydrogen bonds, and π-π stacking. | C-H···O hydrogen bonds and C-H···π interactions were observed. |
The crystal structure of the related derivative provides strong evidence for the expected planarity of the pyridine ring and the characteristic bond lengths of the nitrile and acetyl groups. It also highlights the types of intermolecular interactions that are likely to govern the crystal packing of 5-Acetyl-2-chloro-6-methylnicotinonitrile.
Diagram of the X-ray Diffraction Workflow:
Caption: The workflow for determining the definitive three-dimensional structure of a molecule using single-crystal X-ray diffraction.
Conclusion: A Synergistic and Self-Validating Approach
The structural validation of 5-Acetyl-2-chloro-6-methylnicotinonitrile and its derivatives is a critical step in their development for potential applications. By employing a combination of NMR spectroscopy, mass spectrometry, and IR spectroscopy, researchers can build a highly confident structural hypothesis. The NMR data elucidates the carbon-hydrogen framework, the mass spectrum confirms the molecular weight and provides fragmentation clues, and the IR spectrum identifies key functional groups. Each technique provides a piece of the puzzle, and their collective agreement forms a self-validating system.
For absolute and unambiguous proof of structure, single-crystal X-ray diffraction is unparalleled. Even in its absence, a thorough analysis and comparison with the crystallographic data of closely related compounds can provide strong corroborating evidence. As a Senior Application Scientist, I advocate for this integrated, multi-technique approach to ensure the highest level of scientific rigor and to accelerate the path from discovery to innovation.
References
-
A Review on The Chemistry of Nicotinonitriles and Their applications. (2021). ResearchGate. [Link]
-
Experimental [A], calculated [B] and [C] FT-IR spectra of nicotinamide. (n.d.). ResearchGate. [Link]
-
Chemical structure of the pyridine-3-carbonitriles with important sites... (n.d.). ResearchGate. [Link]
-
Experimental 13 C NMR spectrum of 2-Cl-6-MA. (n.d.). ResearchGate. [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. (n.d.). Semantic Scholar. [Link]
-
A LFER study of substituent influence on the FTIR and UV spectral data of 2- and 6-substituted nicotinic acids. (2015). TSI Journals. [Link]
-
A Review on The Chemistry of Nicotinonitriles and Their applications. (2021). Semantic Scholar. [Link]
-
(PDF) Synthesis and Characterization of Nicotinonitrile Derivatives as Efficient Corrosion Inhibitors for Acid Pickling of Brass Alloy in Nitric Acid. (2020). ResearchGate. [Link]
- Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Google Books.
-
Crystal structure of 2,3′-bipyridine-2′,6′-dicarbonitrile. (2017). National Institutes of Health. [Link]
-
Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-. (n.d.). NIST WebBook. [Link]
-
PyFragMS A Web Tool for the Investigation of the Collision-Induced Fragmentation Pathways. (2022). ACS Publications. [Link]
-
FTIR spectra of pyridine absorbed on three samples with different... (n.d.). ResearchGate. [Link]
-
Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. (2020). PubMed. [Link]
-
(PDF) Ethyl {[5-acetyl-3-cyano-4-(4-methoxyphenyl)-6-methylpyridin-2-yl]sulfanyl}acetate. (2016). ResearchGate. [Link]
-
Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. (2021). MDPI. [Link]
-
The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). University of Calgary. [Link]
-
5-Acetyl-2-chloropyridine. (2024). ChemBK. [Link]
-
13C NMR Spectroscopy 1H and 13C NMR compared: Both give information about the number of chemically nonequivalent nuclei (nonequi - chemconnections. (n.d.). ChemConnections. [Link]
-
Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H). (2007). PubMed. [Link]
Sources
Navigating the Structure-Activity Landscape of Nicotinonitrile Analogs for Anticancer Drug Discovery
A Comparative Guide to Synthesis, Biological Evaluation, and SAR of Substituted Nicotinonitriles
The nicotinonitrile (3-cyanopyridine) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of several marketed drugs.[1] Its inherent drug-like properties and synthetic tractability have made it a privileged scaffold in the design of novel therapeutic agents, particularly in oncology.[2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of substituted nicotinonitrile analogs, with a focus on their antiproliferative activities. We will delve into the synthetic strategies, compare the biological data of key analogs, and elucidate the molecular determinants of their anticancer effects. This analysis is grounded in experimental data from seminal studies, providing researchers and drug development professionals with a comprehensive resource to guide future design and optimization efforts.
The Nicotinonitrile Core: A Versatile Template for Anticancer Agents
The pyridine nucleus is a recurring motif in numerous natural products and synthetic drugs, valued for its ability to engage in various biological interactions.[2] The addition of a nitrile group at the 3-position to form the nicotinonitrile scaffold introduces a key hydrogen bond acceptor and a site for further chemical elaboration, enhancing its potential as a pharmacophore.[3] Derivatives of this core have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4] Notably, substituted nicotinonitriles have been investigated as inhibitors of critical cancer-related targets such as PIM-1 kinase and survivin.[3]
This guide will focus on the systematic exploration of substitutions at various positions of the nicotinonitrile ring, drawing comparisons from published data to establish clear SAR trends.
Comparative Analysis of Anticancer Activity
The antiproliferative activity of nicotinonitrile derivatives is profoundly influenced by the nature and position of substituents on the pyridine ring. Below, we compare the cytotoxic effects of various analogs against different cancer cell lines, primarily focusing on data from studies that provide clear IC50 values.
Table 1: Comparative in vitro Anticancer Activity (IC50 in µM) of Substituted Nicotinonitrile Analogs
| Compound ID | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1: 2-Oxo-nicotinonitriles | ||||||
| 1b | H | 4-Cl-Ph | Thiophen-2-yl | MCF-7 (Breast) | 2.35 | [5] |
| HEPG2 (Liver) | 2.01 | [5] | ||||
| 8c | H | 4-Cl-Ph | Thiophen-2-yl (hydrazone derivative) | MCF-7 (Breast) | 3.02 | [5] |
| HEPG2 (Liver) | 2.68 | [5] | ||||
| Series 2: Fused Nicotinonitriles (Thienopyridines) | ||||||
| 5a | 4-CH3-Ph | CH3 | NH-CO-Ph | HCT-116 (Colon) | >100 | [2] |
| 5d | 4-F-Ph | CH3 | NH-CO-Ph | HCT-116 (Colon) | 15.3 | [2] |
| 7b | 4-CH3-Ph | - | NH-CO-p-tolyl | HCT-116 (Colon) | 10.2 | [2] |
| 10d | 4-F-Ph | - | Hydrazone derivative | HCT-116 (Colon) | 9.8 | [2] |
Analysis of Structure-Activity Relationships:
From the comparative data in Table 1, several key SAR trends can be deduced:
-
Substitution at the 2-position: The presence of an oxo group at the 2-position appears to be favorable for anticancer activity, as seen in compounds 1b and 8c .[5]
-
Aryl Substituents: The nature of the aryl groups at other positions of the ring significantly impacts cytotoxicity. For instance, the presence of a 4-chlorophenyl group in compound 1b contributes to its potent activity.[5]
-
Fused Ring Systems: The fusion of a thiophene ring to the nicotinonitrile core, creating a thienopyridine scaffold, can modulate activity. The substituents on this fused system are critical. For example, a fluorine-substituted phenyl group in compounds 5d and 10d leads to enhanced activity compared to a methyl-substituted phenyl group in 5a and 7b .[2]
-
Hydrazone Moiety: The introduction of a hydrazone linkage, as in compounds 8c and 10d , is a common strategy in medicinal chemistry to enhance biological activity, and in these cases, it appears to be a favorable modification.[2][5]
Experimental Workflows: Synthesis and Biological Evaluation
A self-validating experimental approach is crucial for generating reliable SAR data. Below are detailed protocols for the synthesis and biological evaluation of nicotinonitrile analogs, based on established methodologies.
General Synthetic Pathway for Substituted Nicotinonitriles
The synthesis of substituted nicotinonitriles often proceeds through a multi-component reaction, which allows for the rapid generation of a diverse library of analogs. A common approach involves the condensation of an aldehyde, a ketone, and a source of cyanide, often in the presence of a base.
Caption: General synthetic workflow for substituted nicotinonitrile analogs.
Step-by-Step Synthesis of 2-Oxo-4,6-diaryl-1,2-dihydropyridine-3-carbonitriles (General Procedure): [5]
-
A mixture of an appropriate aromatic aldehyde (1 mmol), a substituted acetophenone (1 mmol), and cyanoacetamide (1 mmol) in absolute ethanol (20 mL) is prepared.
-
Ammonium acetate (2 mmol) is added to the mixture.
-
The reaction mixture is refluxed for 4-6 hours and monitored by TLC.
-
After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
In Vitro Anticancer Activity Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is a reliable and widely used method for determining cytotoxicity and cell proliferation.
Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Detailed Protocol for SRB Assay: [5]
-
Cancer cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
The cells are treated with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) and incubated for 48 to 72 hours.
-
After the incubation period, the cells are fixed in situ by gently adding cold 50% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
The supernatant is discarded, and the plates are washed five times with tap water and air-dried.
-
0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plates are incubated for 10-30 minutes at room temperature.
-
Unbound SRB is removed by washing five times with 1% (v/v) acetic acid, and the plates are air-dried.
-
The bound stain is solubilized with 10 mM trizma base, and the absorbance is read on a plate reader at a wavelength of approximately 510 nm.
-
The percentage of cell survival is calculated, and the IC50 values are determined from dose-response curves.
Conclusion and Future Directions
The structure-activity relationship studies of nicotinonitrile analogs have revealed critical insights into the structural requirements for potent anticancer activity. The presence of specific aryl substituents, the formation of fused heterocyclic systems, and the introduction of moieties like hydrazones have all been shown to significantly influence cytotoxicity. The experimental workflows detailed in this guide provide a robust framework for the synthesis and evaluation of new analogs, enabling a systematic exploration of this promising chemical space.
Future research in this area should focus on the synthesis of more diverse libraries of nicotinonitrile derivatives, exploring a wider range of substituents and heterocyclic fusion partners. Elucidating the specific molecular targets and mechanisms of action of the most potent compounds will be crucial for their further development as clinical candidates. The integration of computational modeling and in silico screening can further accelerate the discovery of novel nicotinonitrile-based anticancer agents with improved efficacy and safety profiles.
References
-
Hassan, A. A., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 7(12), 10787-10803. [Link]
-
Abdel-Wahab, B. F., et al. (2015). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Molecules, 20(8), 14836-14855. [Link]
-
Kotb, E. R., et al. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Acta Chimica Slovenica, 56(4), 908-919. [Link]
-
Hassan, S. Y. (2016). Synthesis and Anticancer Activity of Some Novel Fused Nicotinonitrile Derivatives. Journal of Chemical and Pharmaceutical Research, 8(8), 734-742. [Link]
-
Hisham, M., et al. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Advanced Biomedical and Pharmaceutical Sciences, 6(1), 1-11. [Link]
-
Yıldırım, S., et al. (2021). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 26(1), 123. [Link]
-
El-Sayed, W. A., et al. (2017). Synthesis and biological activity of some nucleoside analogs of 3-cyanopyridin-2-one. Journal of the Serbian Chemical Society, 82(6), 645-662. [Link]
-
Hassan, S. Y. (2016). Synthesis and Anticancer Activity of Some Novel Fused Nicotinonitrile Derivatives. Der Pharma Chemica, 8(19), 24-31. [Link]
-
Yıldırım, S., et al. (2021). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 26(1), 123. [Link]
-
El-Damasy, A. K., et al. (2016). Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues. Bioorganic & Medicinal Chemistry, 24(16), 3624-3632. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
